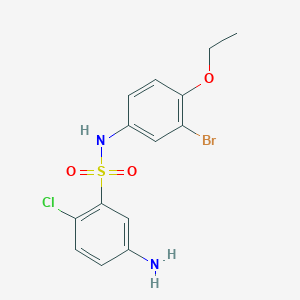

5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide

CAS No.: 519152-82-0

Cat. No.: VC5403850

Molecular Formula: C14H14BrClN2O3S

Molecular Weight: 405.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 519152-82-0 |

|---|---|

| Molecular Formula | C14H14BrClN2O3S |

| Molecular Weight | 405.69 |

| IUPAC Name | 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C14H14BrClN2O3S/c1-2-21-13-6-4-10(8-11(13)15)18-22(19,20)14-7-9(17)3-5-12(14)16/h3-8,18H,2,17H2,1H3 |

| Standard InChI Key | CYVQTNHQRHRCMM-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Br |

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound is systematically named 5-amino-N-(3-bromo-4-ethoxyphenyl)-2-chlorobenzene-1-sulfonamide, with the molecular formula C₁₄H₁₄BrClN₂O₃S and a molecular weight of 405.69 g/mol . Its IUPAC name reflects the positions of key substituents:

-

A sulfonamide group (-SO₂NH-) bridges a chlorobenzene ring (positioned at C1) and a 3-bromo-4-ethoxyphenyl group.

-

The chlorobenzene ring features a chlorine atom at C2 and an amino group (-NH₂) at C5.

-

The phenyl group attached to the sulfonamide nitrogen contains a bromine atom at C3 and an ethoxy group (-OCH₂CH₃) at C4 .

Structural Implications

The presence of halogen atoms (bromine and chlorine) and electron-donating groups (ethoxy and amino) creates a balance of lipophilicity and polarity. Bromine’s large atomic radius may enhance hydrophobic interactions in biological systems, while the ethoxy group could improve aqueous solubility compared to simpler sulfonamides . The amino group at C5 provides a potential site for hydrogen bonding or derivatization.

Physicochemical Properties

While experimental data on this specific compound are scarce, inferences can be drawn from its functional groups:

-

Solubility: The ethoxy group likely increases solubility in polar solvents, whereas halogen atoms may enhance lipid membrane permeability.

-

Stability: Sulfonamides generally exhibit stability under physiological conditions, but the bromine atom introduces potential sensitivity to light or nucleophilic substitution .

-

Acid-Base Behavior: The amino group (pKa ~4–5) and sulfonamide (pKa ~10) could confer pH-dependent solubility, impacting bioavailability.

| Packaging | Price (USD) |

|---|---|

| 1 g | 648.81 |

| 2.5 g | 852.21 |

| 5 g | 1,005.43 |

Other suppliers include entities in China and Ukraine, though detailed pricing is unavailable .

Research Challenges and Future Directions

Metabolic Stability

Related compounds exhibit variable metabolic stability in human liver microsomes. Introducing electron-withdrawing groups (e.g., -CF₃) improves stability, suggesting that the bromine and chlorine atoms here may confer similar benefits .

Toxicity Profiling

No data exist on this compound’s acute or chronic toxicity. Preclinical studies should assess hepatotoxicity, nephrotoxicity, and off-target effects.

Structural Optimization

-

Derivatization: Modifying the amino group (e.g., acylation) could enhance solubility or target selectivity.

-

Halogen Replacement: Substituting bromine with fluorine might reduce molecular weight while retaining bioactivity.

Comparative Analysis of Related Sulfonamides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume